molecular formula C40H49N5O9S B6286675 Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH CAS No. 2108145-17-9

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B6286675
CAS No.: 2108145-17-9
M. Wt: 775.9 g/mol
InChI Key: ZBQJWISHHYZRPX-ACHIHNKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative commonly used in the field of peptide synthesis. The compound consists of three main components: fluorenylmethyloxycarbonyl (Fmoc)-protected arginine (Arg) with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, serine (Ser) with a pseudoproline (Psi) modification, and a hydroxyl (OH) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Mechanism of Action

Target of Action

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is a modified amino acid sequence used in peptide synthesis . The primary targets of this compound are the biological systems where it is introduced. It is used as a building block in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of Fmoc-modified amino acids and short peptides occurs in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the self-assembly of bio-inspired building blocks . The unique interactions induced by the peptide sequences result in the formation of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the method of synthesis. The Fmoc/tBu solid-phase synthesis, a common method used, involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The ADME properties and their impact on bioavailability are subject to the specific conditions of the synthesis and the biological system where the compound is introduced.

Result of Action

The result of the compound’s action is the formation of functional materials with unique and tunable morphologies . These materials have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the choice of solvents in the synthesis process can impact the environment and human health . Green solvents have been proposed to reduce this impact without impairing the synthetic process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:

    Fmoc Protection: The arginine residue is protected with the Fmoc group to prevent unwanted reactions during peptide synthesis.

    Pbf Protection: The guanidino group of arginine is protected with the Pbf group to enhance stability.

    Pseudoproline Formation: The serine residue is modified to form a pseudoproline, which helps in preventing aggregation during synthesis.

    Coupling: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound involves automated solid-phase peptide synthesizers. These machines use pre-programmed sequences to add amino acids step-by-step, ensuring high purity and yield. The process includes repeated cycles of deprotection, washing, and coupling.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH undergoes several types of reactions:

    Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents.

    Cleavage: Removal of the peptide from the resin using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DIC and HOBt.

    Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed

The major products formed from these reactions are the desired peptides with high purity, ready for further applications in research and industry.

Scientific Research Applications

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is widely used in scientific research for:

    Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions and enzyme functions.

    Material Science: In the development of peptide-based materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Arg(Pbf)-OH: Lacks the pseudoproline modification, making it less efficient in preventing aggregation.

    Fmoc-Ser(Psi(Me,Me)pro)-OH: Does not contain the arginine residue, limiting its applications in certain peptide syntheses.

    Fmoc-Arg(Pbf)-Ser-OH: Lacks the pseudoproline modification, which can lead to aggregation during synthesis.

Uniqueness

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is unique due to its combination of Fmoc protection, Pbf protection, and pseudoproline modification. This combination ensures high stability, efficiency, and purity in peptide synthesis, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

(4S)-3-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N5O9S/c1-22-23(2)34(24(3)29-19-39(4,5)54-33(22)29)55(50,51)44-37(41)42-18-12-17-31(35(46)45-32(36(47)48)21-53-40(45,6)7)43-38(49)52-20-30-27-15-10-8-13-25(27)26-14-9-11-16-28(26)30/h8-11,13-16,30-32H,12,17-21H2,1-7H3,(H,43,49)(H,47,48)(H3,41,42,44)/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQJWISHHYZRPX-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N3C(COC3(C)C)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N3[C@@H](COC3(C)C)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N5O9S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.